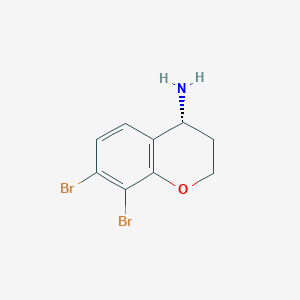
(R)-3-Fluoropyrrolidine-3-carboxylic acid hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-Fluoropyrrolidine-3-carboxylic acid hydrochloride is a fluorinated derivative of pyrrolidine carboxylic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Fluoropyrrolidine-3-carboxylic acid hydrochloride typically involves the fluorination of pyrrolidine derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the selective introduction of the fluorine atom at the desired position on the pyrrolidine ring.
Industrial Production Methods
Industrial production of ®-3-Fluoropyrrolidine-3-carboxylic acid hydrochloride may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, further enhances the efficiency of industrial production.
Análisis De Reacciones Químicas
Types of Reactions
®-3-Fluoropyrrolidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free acid form.
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) are commonly used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
The major products formed from these reactions include various fluorinated pyrrolidine derivatives, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-3-Fluoropyrrolidine-3-carboxylic acid hydrochloride is used as a building block for the synthesis of complex organic molecules. Its fluorinated structure imparts unique reactivity and stability, making it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioisostere in drug design
Medicine
In medicinal chemistry, ®-3-Fluoropyrrolidine-3-carboxylic acid hydrochloride is explored for its potential therapeutic applications. Its derivatives may exhibit activity against various diseases, including cancer and infectious diseases, due to their ability to interact with specific biological targets.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in agrochemicals, polymers, and advanced materials.
Mecanismo De Acción
The mechanism of action of ®-3-Fluoropyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity, leading to improved efficacy and reduced side effects. The compound may modulate various biochemical pathways, depending on its specific structure and functional groups.
Comparación Con Compuestos Similares
Similar Compounds
3-Fluoropyrrolidine-3-carboxylic acid: Lacks the ®-configuration and hydrochloride salt form.
Pyrrolidine-3-carboxylic acid: Non-fluorinated analog.
®-3-Chloropyrrolidine-3-carboxylic acid: Chlorinated analog with similar structural features.
Uniqueness
®-3-Fluoropyrrolidine-3-carboxylic acid hydrochloride is unique due to its specific stereochemistry and the presence of a fluorine atom. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C5H9ClFNO2 |
|---|---|
Peso molecular |
169.58 g/mol |
Nombre IUPAC |
(3R)-3-fluoropyrrolidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C5H8FNO2.ClH/c6-5(4(8)9)1-2-7-3-5;/h7H,1-3H2,(H,8,9);1H/t5-;/m1./s1 |
Clave InChI |
CBGMUBKXUNQNAI-NUBCRITNSA-N |
SMILES isomérico |
C1CNC[C@]1(C(=O)O)F.Cl |
SMILES canónico |
C1CNCC1(C(=O)O)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


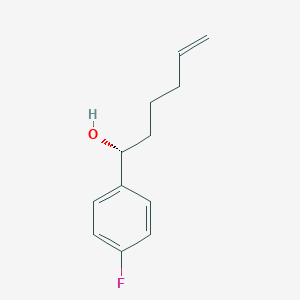

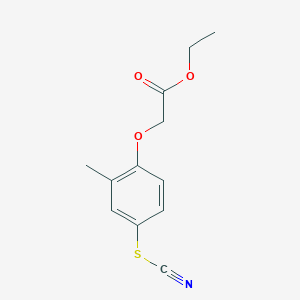

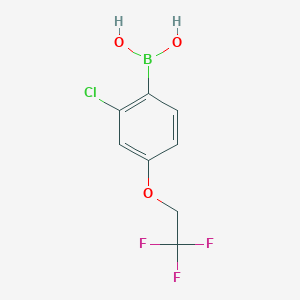
![2-(Trifluoromethyl)imidazo[1,2-a]pyrazin-8-ol](/img/structure/B13041402.png)

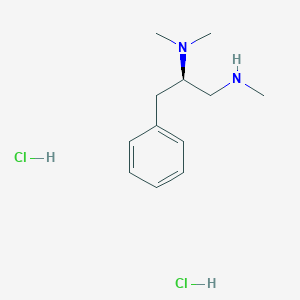
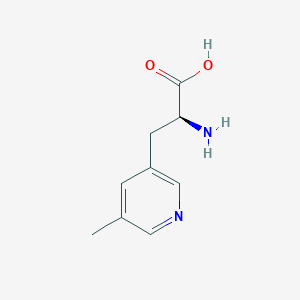


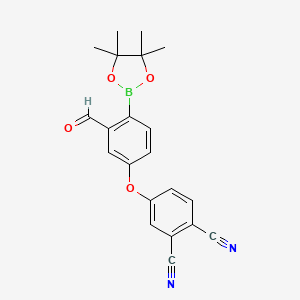
![(2R)-5-[[(2S)-2-[(4R,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyethyl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid](/img/structure/B13041462.png)
